Bienvenue dans la boutique en ligne BenchChem!

Nimbic acid

Allelopathy Phytochemistry Natural Herbicide Discovery

Nimbic acid (CAS 11030-74-3), also referred to as nimbic acid B or semi-synthetic analog N3, is a limonoid isolated from the leaves of Azadirachta indica (neem). It belongs to a class of highly oxygenated triterpenoids and possesses a molecular formula of C₂₆H₃₀O₈ (MW 470.5 g/mol).

Molecular Formula C26H30O8
Molecular Weight 470.5 g/mol
CAS No. 11030-74-3
Cat. No. B082406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimbic acid
CAS11030-74-3
Synonymsnimbic acid
Molecular FormulaC26H30O8
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C
InChIInChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-27)25(3)17(28)5-7-24(2,23(31)32)20(25)18(22(29)30)21(26)34-15/h5-8,11,14-16,18,20-21,27H,9-10H2,1-4H3,(H,29,30)(H,31,32)/t14?,15?,16-,18?,20?,21?,24-,25+,26-/m1/s1
InChIKeyLACLJUZVQWMXBS-VNQZPSTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nimbic Acid (CAS 11030-74-3) Procurement Guide: A Neem-Derived Limonoid with Differentiated Allelopathic, Toxicological, and Antimicrobial Profiles


Nimbic acid (CAS 11030-74-3), also referred to as nimbic acid B or semi-synthetic analog N3, is a limonoid isolated from the leaves of Azadirachta indica (neem) [1]. It belongs to a class of highly oxygenated triterpenoids and possesses a molecular formula of C₂₆H₃₀O₈ (MW 470.5 g/mol) [2]. Unlike the more extensively studied neem limonoid nimbolide, nimbic acid was identified as a novel phytotoxic substance contributing to neem's allelopathic effects, and its distinct structure results in a quantifiably different potency and safety profile across agricultural and biomedical models [1][3].

Why Nimbic Acid Cannot Be Substituted with Generic Neem Limonoids for Specialized Research


Neem-derived limonoids are not interchangeable. While compounds like nimbolide are celebrated for high-potency cytotoxicity, their pronounced acute toxicity can be a confounding variable in mechanistic studies and a liability in translational applications [1]. Nimbic acid presents a differentiated profile, demonstrating a specific allelopathic potency window that is 4.8–7.8 times less potent than the closest structural analog, nimbolide B, yet it retains sufficient activity to serve as a tool compound for probing plant-growth inhibition without rapid tissue necrosis [2]. In biomedical models, nimbic acid matches nimbin's cancer-cell selectivity but offers a markedly higher i.v. LD₅₀ (265 vs. 24 mg/kg for nimbolide), making it the safer choice for in vivo studies requiring a wider therapeutic index [1][3].

Nimbic Acid (CAS 11030-74-3) Product-Specific Quantitative Evidence vs. Closest Analogs


Allelopathic Potency: Nimbic Acid B is a Moderately Potent Phytotoxin with a Quantifiable Selectivity Window vs. Nimbolide B

In a direct head-to-head comparison, nimbic acid B and its nearest structural analog, nimbolide B, were isolated from the same neem leaf extract and tested for growth inhibition in cress (Lepidium sativum) and barnyard grass (Echinochloa crus-galli) [1]. Nimbolide B inhibited growth at concentrations >0.1–3.0 μM, whereas nimbic acid B required >0.3–1.0 μM [1]. The I₅₀ values provide a precise comparison: nimbic acid B I₅₀ was 5.7 μM (cress roots), 9.4 μM (cress shoots), 29 μM (barnyard grass roots), and 210 μM (barnyard grass shoots). Nimbolide B I₅₀ was 1.2, 1.4, 3.7, and 39 μM, respectively [1]. This corresponds to a 4.8–7.8-fold lower potency for nimbic acid B. The differential is more pronounced in monocots (barnyard grass) than dicots (cress), indicating a plant-type selectivity profile distinct from nimbolide B [1].

Allelopathy Phytochemistry Natural Herbicide Discovery

Acute Systemic Toxicity: Nimbic Acid Demonstrates an Order-of-Magnitude Safer Profile vs. Nimbolide in Mammalian Models

A comparative acute toxicity study assessed nimbic acid and nimbolide in multiple rodent species via multiple routes [1]. Nimbolide is highly toxic via intravenous (i.v.) administration in mice, with an LD₅₀ of only 24 mg/kg, and causes death by hypotensive shock within 1–18 minutes [1]. In contrast, nimbic acid's i.v. LD₅₀ in mice is 265 mg/kg—more than 10-fold higher and indicating significantly lower acute lethality [1]. For intraperitoneal (i.p.) and intragastric (i.g.) routes, nimbic acid's LD₅₀ exceeds 600 mg/kg, the highest dose tested, while nimbolide's i.p. LD₅₀ ranges from 225–280 mg/kg depending on sex and age [1]. Rats and hamsters also exhibited higher tolerance to nimbic acid than nimbolide [1]. Notably, nimbolide caused multi-organ pathology (kidney tubular necrosis, intestinal hemorrhagic necrosis, pancreatic acinar cell necrosis, liver fatty infiltration), whereas death from nimbic acid was attributed primarily to cardiovascular shock similar to nimbolide's i.v. effect but at markedly higher doses [1].

Toxicology Drug Safety Preclinical Development

Antibacterial Spectrum: Nimbic Acid Exhibits Broader But Weaker Antibacterial Activity vs. Nimbolide in a Disk Diffusion Comparison

A short report directly compared the antibacterial activity of nimbolide and nimbic acid against 17 bacterial strains using the disk diffusion method [1]. Nimbolide at 0.875 mg/disk inhibited 3 of 117 strains tested (including S. aureus, coagulase-positive and coagulase-negative staphylococci) [1]. Nimbic acid at a higher loading of 3.5 mg/disk inhibited 5 of 17 strains, covering S. aureus, B. subtilis, coagulase-positive and coagulase-negative staphylococci, and diphtheroids [1]. Thus, nimbic acid displayed a broader strain coverage but required a 4-fold higher mass per disk, indicating lower intrinsic potency. Neither compound exhibited mutagenicity in the Ames test using TA98 and TA100 strains [1].

Antimicrobial Resistance Natural Products Bacteriology

Cancer Cell Selectivity: Nimbic Acid (N3) Matches Nimbin (N1) in Sparing Normal Myotubes While Targeting Osteosarcoma Cells

In a comparative anticancer study, nimbin (N1) and its semi-synthetic analog nimbic acid (N3) were screened against MG-63 osteosarcoma cells [1]. Both N1 and N3 were non-toxic to normal L6 rat skeletal myotubes at concentrations that produced cytotoxicity in MG-63 cells, indicating a shared tumor-cell selectivity [1]. Both compounds induced mitochondrial membrane depolarization, nuclear damage, G₀/G₁ cell cycle arrest, and caspase-3/-9-mediated apoptosis [1]. While the study did not report quantitative IC₅₀ values for direct potency comparison, the dual finding of equal selectivity but divergent acute systemic toxicity (see Evidence Item 2) positions nimbic acid as the safer analog for in vivo oncology studies where therapeutic index is a critical selection criterion [1].

Oncology Apoptosis Cell Cycle

High-Value Application Scenarios for Nimbic Acid (CAS 11030-74-3) Based on Verified Differentiation


Natural Herbicide Lead Discovery Requiring Tunable Phytotoxicity

In screening programs for bioherbicides, nimbic acid B serves as a positive control or lead scaffold where moderate, tunable phytotoxicity is preferred over the high-potency, broad-spectrum killing of nimbolide B [1]. Its I₅₀ range (5.7–210 μM) and plant-type selectivity (dicot vs. monocot) allow researchers to study dose-dependent allelopathic mechanisms without immediate plant death that masks subtler physiological responses [1].

Preclinical Oncology Studies Prioritizing Safety Margin Over Maximal Cytotoxicity

For in vivo osteosarcoma xenograft or syngeneic models, nimbic acid is the rational choice over nimbin or nimbolide due to its matched tumor-cell selectivity [2] but >10-fold lower acute i.v. lethality (LD₅₀ 265 vs. 24 mg/kg) [3]. This wider therapeutic window reduces animal loss from compound-related toxicity and enables dose escalation to fully characterize efficacy and pharmacokinetic parameters.

Structure-Activity Relationship (SAR) Studies of Limonoid Antibacterial Scaffolds

When mapping the pharmacophore of neem limonoids against Gram-positive bacteria, nimbic acid's broader strain coverage (5/17 strains, including B. subtilis and diphtheroids) compared to nimbolide's narrow spectrum (3/117 strains) [4] provides a distinct SAR data point. Procurement of nimbic acid, alongside nimbolide, is essential for comparative medicinal chemistry campaigns aimed at optimizing antibacterial spectrum while reducing cytotoxicity to mammalian cells.

Multi-Endpoint Toxicological Profiling Panels

Contract research organizations (CROs) and safety pharmacology teams evaluating neem-derived compounds can include nimbic acid as the 'low-toxicity' benchmark limonoid. Its established LD₅₀ profile across three species (mouse, rat, hamster) and three routes (i.v., i.p., i.g.) [3], combined with the absence of mutagenicity in the Ames test [4], makes it a valuable reference compound for comparative toxicology studies that contextualize the organ-specific toxicities of more potent analogs like nimbolide.

Quote Request

Request a Quote for Nimbic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.